molecular formula C9H8Cl2O2 B1272238 3-(2,4-Dichlorophenyl)propanoic acid CAS No. 55144-92-8

3-(2,4-Dichlorophenyl)propanoic acid

Cat. No. B1272238
CAS RN: 55144-92-8
M. Wt: 219.06 g/mol
InChI Key: HLNPVFSCAMKIOD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)propanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to several other compounds that have been studied for their chemical behavior, synthesis, and potential applications in different fields such as herbicides, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, chlorination, and esterification. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate is synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through such reactions . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is synthesized and studied as an insect growth regulator, indicating the potential for synthesizing related compounds with biological activity .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been confirmed through these methods . Additionally, vibrational circular dichroism studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids, which are structurally similar to 3-(2,4-Dichlorophenyl)propanoic acid .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 3-(2,4-Dichlorophenyl)propanoic acid show a variety of reactivities. For instance, 3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to give different products depending on the molar ratio, indicating the reactivity of the β-carboxylic functional group . The photodechlorination of dichlorobiphenyls in a 2-propanol solution also demonstrates the potential for photochemical reactions involving chlorine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid have been extensively studied. For example, the vibrational spectra, hyperpolarizability, and HOMO-LUMO analysis of 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the molecular electronic energy, geometrical structure, and thermodynamical properties . The quantitative determination of chlorphenprop-methyl, a methyl ester of a related compound, by gas chromatography indicates the importance of analytical methods in understanding the properties of these compounds .

Scientific Research Applications

  • Trypanocidal Research

    • Summary of Application : This compound has been used in the synthesis of a derivative, (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, which has shown potential trypanocidal effects .
    • Methods of Application : The in vitro evaluation of parasite proliferation inhibition was performed via cytotoxicity analysis on mammalian host cells, effect on epimastigote and trypomastigote forms, and cell death analysis .
    • Results : The tests showed that the derivative had an LC50 in order of 178.9±23.9, similar to the standard treatment, evidencing the effectiveness of the compound against Trypomastigotes .
  • Organic Synthesis

    • Summary of Application : 3-(2,4-Dichlorophenyl)propanoic acid is used as a building block in organic synthesis .
    • Methods of Application : The specific methods of application in organic synthesis would depend on the particular reaction or process being carried out .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reaction or process .
  • Antiviral Research

    • Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential antiviral effects .
    • Methods of Application : The antiviral activity of these derivatives was evaluated in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Results : One derivative, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Anti-inflammatory Research

    • Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential anti-inflammatory effects .
    • Methods of Application : The anti-inflammatory activity of these derivatives was evaluated in vitro using various inflammation models .
    • Results : The specific results would depend on the particular derivative and inflammation model used .
  • Anticancer Research

    • Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential anticancer effects .
    • Methods of Application : The anticancer activity of these derivatives was evaluated in vitro using various cancer cell lines .
    • Results : The specific results would depend on the particular derivative and cancer cell line used .
  • Antioxidant Research

    • Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential antioxidant effects .
    • Methods of Application : The antioxidant activity of these derivatives was evaluated in vitro using various antioxidant assays .
    • Results : The specific results would depend on the particular derivative and antioxidant assay used .

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

3-(2,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNPVFSCAMKIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372397
Record name 3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)propanoic acid

CAS RN

55144-92-8
Record name 3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Dichlorophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Z Zhang, X Barros-Álvarez, JR Gillespie… - RSC Medicinal …, 2020 - pubs.rsc.org
Based on crystal structures of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) bound to inhibitors, we designed, synthesized, and evaluated two series of novel TbMetRS …
Number of citations: 11 pubs.rsc.org
Q Ma, L Zhu, S Feng, R Xu, D Kong, X Deng… - Postharvest Biology and …, 2015 - Elsevier
Searching for an effective and safer alternative to the citrus fruit preservative 2,4-dichlorophenoxyacetic acid (2,4-d) is an issue of common concern in citrus-producing countries. In this …
Number of citations: 7 www.sciencedirect.com
NT Pokhodylo, RL Martyak, MP Rogovyk… - Russian Journal of …, 2021 - Springer
3-Aryl-2-bromopropanoic acid esters reacted with o-phenylenediamine, 2-sulfanylaniline, and L-cysteine to give quinoxaline, 1,4-thiazine, and thiomorpholine derivatives, respectively, …
Number of citations: 1 link.springer.com
MA Тupychak, EA Goreshnik, MD Obushak - Synthesis, 2022 - thieme-connect.com
A convenient method for the synthesis of 2-azido-3-arylpropanoic acids via the Meerwein halogenoarylation reaction of acrylic acid esters with diazonium salts, subsequent nucleophilic …
Number of citations: 3 www.thieme-connect.com
AN Andin - Russian Journal of Organic Chemistry, 2018 - Springer
Heating some derivatives of 5,6,7,8-tetrahydro-4Н-chromene and 1,2,5′,6′,7′,8′-hexahydrospiro-[indole-3,4′-chromene] in acid environment causes a hydrolytic degradation with …
Number of citations: 4 link.springer.com
S Richards, CJ Larson, ES Koltun… - Journal of Medicinal …, 2012 - ACS Publications
Targeting glycosphingolipid synthesis has emerged as a novel approach for treating metabolic diseases. 32 (EXEL-0346) represents a new class of glucosylceramide synthase (GCS) …
Number of citations: 20 pubs.acs.org
S Zhao, E Zhao, P Shen, M Zhao, J Sun - Ultrasonics sonochemistry, 2008 - Elsevier
New ionic liquids containing (3-chloro-2-hydroxypropyl)-functionalized pyridinium cations have been synthesized by the ultrasound-assisted, atom-efficient, room temperature reaction …
Number of citations: 53 www.sciencedirect.com
Y Guo, Y Zhao, G Wang, Y Chen, Y Jiang… - European journal of …, 2018 - Elsevier
Eukaryotic elongation factor 2 kinase (eEF2K) is a Ca 2+ /calmudulin-dependent protein kinase, belonging to a small family of an atypical Ser/Thr-protein kinase. eEF2K has been …
Number of citations: 28 www.sciencedirect.com
F Parmeggiani, ST Ahmed, NJ Weise, NJ Turner - Tetrahedron, 2016 - Elsevier
A chemo-enzymatic telescopic approach was designed for the synthesis of L-arylalanines in high yield and optical purity, starting from commercially available and inexpensive …
Number of citations: 19 www.sciencedirect.com
B Zhang, J Zou, Q Zhang, Z Wang, N Wang… - International Journal of …, 2021 - mdpi.com
Eukaryotic elongation factor 2 kinase (eEF2K or Ca 2+ /calmodulin-dependent protein kinase, CAMKIII) is a new member of an atypical α-kinase family different from conventional …
Number of citations: 11 www.mdpi.com

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